Tritiated 5-carbamidotryptamine

Description

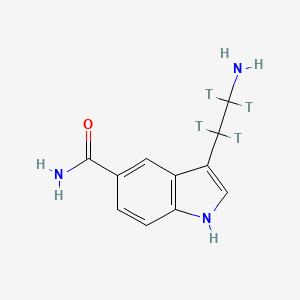

Tritiated 5-carbamidotryptamine (³H-5-CT) is a radiolabeled derivative of 5-carbamidotryptamine (5-CT), a synthetic tryptamine analog. The compound is characterized by a carbamido (-CONH₂) substitution at the 5-position of the indole ring and is tritiated (³H-labeled) for use in receptor binding studies. ³H-5-CT is particularly noted for its high affinity and selectivity for serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes, including 5-HT₁A, 5-HT₁B, 5-HT₁D, and 5-HT₅A . Its radiolabeled form enables precise tracking of receptor interactions in autoradiography and competitive binding assays, making it a critical tool in neuropharmacological research .

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

211.27 g/mol |

IUPAC Name |

3-(2-amino-1,1,2,2-tetratritioethyl)-1H-indole-5-carboxamide |

InChI |

InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15)/i3T2,4T2 |

InChI Key |

WKZLNEWVIAGNAW-DOMYTETQSA-N |

Isomeric SMILES |

[3H]C([3H])(C1=CNC2=C1C=C(C=C2)C(=O)N)C([3H])([3H])N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of [3H]5-carboxamidotryptamine involves the tritiation of 5-carboxamidotryptamine. The process typically includes the following steps:

Synthesis of 5-carboxamidotryptamine: This involves the reaction of tryptamine with a carboxylating agent under controlled conditions.

Industrial production methods for [3H]5-carboxamidotryptamine are not widely documented, as it is primarily produced in research laboratories for scientific purposes.

Chemical Reactions Analysis

[3H]5-carboxamidotryptamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[3H]5-carboxamidotryptamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Receptor Binding Studies: It is used to study the binding characteristics of serotonin receptors, helping to understand their functions and interactions.

Neurotransmitter Research: It aids in the study of serotonin’s role in neurotransmission and its effects on various biological processes.

Drug Development: It is used in the development and testing of new drugs targeting serotonin receptors, including antidepressants and antipsychotics.

Mechanism of Action

[3H]5-carboxamidotryptamine exerts its effects by binding to serotonin receptors, specifically 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. These events include the inhibition of adenylyl cyclase activity and the modulation of neurotransmitter release . The molecular targets and pathways involved are primarily related to the serotonin signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

5-Hydroxytryptamine (5-HT, Serotonin)

- Structural Differences : 5-HT features a hydroxyl (-OH) group at the 5-position of the indole ring, whereas ³H-5-CT replaces this with a carbamido (-CONH₂) group.

- Receptor Binding :

- Metabolic Stability: 5-HT is rapidly metabolized to 5-hydroxyindoleacetic acid (5-HIAA) by monoamine oxidase (MAO) . ³H-5-CT’s carbamido substitution enhances resistance to enzymatic degradation, allowing prolonged retention in tissues during autoradiographic studies .

Table 1: Receptor Affinity Comparison

| Compound | 5-HT₁A (Kd, nM) | 5-HT₅A (Kd, nM) | Selectivity Profile |

|---|---|---|---|

| 5-HT | ~15–50 | ~100 | Broad (all 5-HT subtypes) |

| ³H-5-CT | 1.2–3.5 | 2.8 | 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₅A |

Tritiated 5-Hydroxytryptophan (³H-5-HTP)

- Functional Role: ³H-5-HTP is a precursor to 5-HT and is used to study serotonin synthesis and turnover.

- Metabolic Fate :

N,N-Dimethyltryptamine (DMT)

- Structural Differences : DMT lacks substitutions at the 5-position but includes N,N-dimethyl groups on the ethylamine side chain.

- Pharmacology: DMT acts as a psychedelic agonist at 5-HT₂A receptors (Kd ~0.3–1.5 µM) but shows negligible affinity for 5-HT₁ or 5-HT₅ subtypes .

5-Acetoxy-DMT

Table 2: Pharmacokinetic and Functional Comparisons

| Compound | Metabolic Stability | Primary Application | Receptor Targets |

|---|---|---|---|

| ³H-5-CT | High | Receptor binding studies | 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₅A |

| DMT | Low (MAO-sensitive) | Psychedelic research | 5-HT₂A, 5-HT₂C |

| 5-Acetoxy-DMT | Moderate | Forensic analysis | Non-selective |

Other Radiolabeled Tryptamines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.